molecular formula C16H22N2O5S B13318134 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid

4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid

Cat. No.: B13318134
M. Wt: 354.4 g/mol
InChI Key: LPEIOVWARWTGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid is a complex organic compound with the molecular formula C16H22N2O5S This compound features a piperazine ring substituted with a 2,4-dimethylbenzenesulfonyl group and a 4-oxobutanoic acid moiety

Preparation Methods

The synthesis of 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function . The compound’s effects are mediated through these interactions, affecting various cellular pathways and processes.

Properties

Molecular Formula

C16H22N2O5S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C16H22N2O5S/c1-12-3-4-14(13(2)11-12)24(22,23)18-9-7-17(8-10-18)15(19)5-6-16(20)21/h3-4,11H,5-10H2,1-2H3,(H,20,21)

InChI Key

LPEIOVWARWTGQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O)C

Origin of Product

United States

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